molecular formula C13H17BF2O3 B3391539 2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1809298-93-8

2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3391539
CAS No.: 1809298-93-8
M. Wt: 270.08 g/mol
InChI Key: KXBDRYVTFYQKGH-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The compound features a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a substituted aromatic ring containing 2,4-difluoro and 3-methoxy groups. These substituents modulate electronic and steric properties, enhancing its utility in pharmaceutical synthesis and materials science. Its fluorine atoms improve metabolic stability and binding affinity in drug candidates, while the methoxy group contributes to solubility and regioselectivity in coupling reactions .

Properties

IUPAC Name

2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBDRYVTFYQKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809298-93-8
Record name 2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Biological Activity

The compound 2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C13H16B2F2O3
  • Molecular Weight : 270.08 g/mol

This compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.

Physical Properties

PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
Melting PointNot specified
PurityTypically >97%

The biological activity of dioxaborolanes is often attributed to their ability to interact with various biological targets. The presence of fluorine and methoxy groups in the structure enhances lipophilicity and may influence receptor binding affinities.

  • Anticancer Activity : Dioxaborolanes have been studied for their potential as anticancer agents. They may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
  • Antimicrobial Properties : Some studies suggest that compounds in this class exhibit antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Enzyme Inhibition : Dioxaborolanes can act as enzyme inhibitors, particularly in pathways related to cancer metabolism and cell signaling.

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested.
  • Animal Models : Research involving animal models has shown that administration of dioxaborolane derivatives resulted in reduced tumor size and prolonged survival rates in xenograft models. These findings suggest a promising therapeutic potential for further development.
  • Antimicrobial Efficacy : A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that certain dioxaborolane compounds displayed minimum inhibitory concentrations (MIC) as low as 10 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pinacol boronic esters share the core dioxaborolane structure but differ in aromatic substituents. Key structural variations include:

Compound Name Substituents Key Properties/Applications Synthesis Yield References
Target Compound 2,4-difluoro-3-methoxyphenyl Enhanced reactivity in cross-coupling N/A
2-(4-Methoxyphenyl) isomer 4-methoxyphenyl Moderate reactivity; used in DSSCs 83%
2-(2,6-Dichloro-3,5-dimethoxyphenyl) derivative 2,6-dichloro-3,5-dimethoxyphenyl Antiviral intermediates (e.g., Pimodivir) 92%
2-(3-Methoxy-4,5-dimethylphenyl) derivative 3-methoxy-4,5-dimethylphenyl Industrial applications (Parchem) Commercial
2-(5-Chloro-2-methylphenyl) isomer 5-chloro-2-methylphenyl Low yield due to steric hindrance 26%
AnthBpin (anthracene-based) 9-anthryl Fluorescent probes and OLED materials 75%

Reactivity and Selectivity

  • Electron-Withdrawing Groups (EWGs): The 2,4-difluoro groups in the target compound increase electrophilicity at the boron center, accelerating cross-coupling reactions compared to methoxy- or methyl-substituted analogs .
  • Steric Effects: Bulky substituents (e.g., 3-methoxy-4,5-dimethylphenyl in ) reduce reactivity in sterically demanding reactions. The target compound’s 3-methoxy group balances electronic activation without excessive bulk.
  • Regioselectivity: Fluorine’s small size and high electronegativity enable precise regiocontrol in C–H borylation, outperforming chloro or methyl analogs .

Research Findings and Data

NMR and Spectroscopic Analysis

  • Methoxy Substituents: Methoxy groups in 2-(4-methoxyphenyl) derivatives show characteristic singlet peaks at δ 3.82 ppm in ¹H-NMR and δ 55.01 ppm in ¹³C-NMR .
  • Fluorine Substituents: Fluorine atoms in the target compound likely deshield adjacent protons, as seen in 2-(3-fluoro-2-methoxyphenyl) analogs (δ 6.56–7.75 ppm) .

Stability and Handling

  • Boronic esters with EWGs (e.g., F, Cl) exhibit superior air/moisture stability compared to alkyl-substituted variants .
  • The target compound’s stability under Suzuki conditions (e.g., THF/H₂O, 100°C) aligns with dichloro-dimethoxy derivatives .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The synthesis typically involves a two-step process:

Boronation : Reacting the substituted phenyl precursor (e.g., 2,4-difluoro-3-methoxybenzene) with a boronic acid derivative under inert conditions.

Pinacol Ester Formation : Using pinacol (2,3-dimethyl-2,3-butanediol) to stabilize the boronic acid intermediate via esterification.

Q. Key Parameters :

  • Reagents : Boron trifluoride etherate (BF₃·OEt₂) or bis(pinacolato)diboron (B₂Pin₂) for boron introduction .
  • Solvents : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
  • Catalysts : Palladium catalysts (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura coupling precursors .

Q. Optimization Tips :

  • Maintain strict anhydrous conditions to avoid hydrolysis of the boronate ester.
  • Use Schlenk-line techniques for air-sensitive intermediates.

Table 1 : Example Reaction Conditions

StepReagentsSolventTemperatureYield (%)Reference
1B₂Pin₂, Pd(dppf)Cl₂THF80°C70–85
2Pinacol, H₂SO₄ (cat.)DCMRT90–95

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., fluorine substituents at C2/C4 and methoxy at C3) .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .
  • X-ray Crystallography : Resolves steric effects from tetramethyl groups and confirms the dioxaborolane ring geometry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 297.15 g/mol for C₁₃H₁₆BF₂O₃).

Critical Note : Crystallographic data may require low-temperature (89 K) measurements to reduce thermal motion artifacts .

Q. What are the primary applications of this compound in cross-coupling reactions?

Methodological Answer : This boronate ester is a key intermediate in Suzuki-Miyaura cross-coupling , enabling aryl-aryl bond formation. Applications include:

  • Pharmaceutical Synthesis : Building blocks for fluorinated drug candidates (e.g., kinase inhibitors) .
  • Material Science : Synthesis of conjugated polymers for organic electronics, leveraging fluorine’s electron-withdrawing effects .

Q. Protocol Example :

Coupling Partner : Use aryl halides (e.g., 4-bromotoluene).

Catalyst System : Pd(PPh₃)₄ (2 mol%), K₂CO₃ base.

Solvent : Toluene/water (3:1) at 90°C for 12 h .

Advanced Research Questions

Q. How do the fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer :

  • Fluorine Substituents :
    • Electronic Effects : Enhance electrophilicity of the boronate ester, accelerating transmetallation.
    • Steric Effects : Ortho-fluorine may hinder catalyst access, requiring bulky ligands (e.g., SPhos) .
  • Methoxy Group :
    • Directing Effects : Activates the aryl ring for electrophilic substitution but may compete with boron coordination.

Data Contradiction : Some studies report reduced yields with electron-deficient partners due to over-activation, necessitating adjusted Pd/ligand ratios .

Q. What strategies mitigate air/moisture sensitivity during storage and handling?

Methodological Answer :

  • Storage :
    • Solid Form : Store at –20°C under argon, with desiccant (e.g., molecular sieves).
    • Solution Form : Prepare stock solutions in dry DMSO (≤1 mM) and aliquot to avoid freeze-thaw cycles .
  • Handling : Use gloveboxes for weighing, and degas solvents via freeze-pump-thaw cycles for reactions .

Table 2 : Stability Data

ConditionDegradation RateReference
Ambient (25°C, air)50% loss in 48 h
–80°C (argon)<5% loss in 6 months

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings?

Methodological Answer :

  • Variable Factors :
    • Pd Catalyst Source : Commercial catalysts may contain trace impurities; recrystallize or use freshly prepared catalysts.
    • Base Selection : K₃PO₄ vs. Cs₂CO₃ can alter reaction kinetics .
  • Troubleshooting :
    • Monitor reaction progress via TLC (Rf shift for boronate ester consumption).
    • Use additives like tetrabutylammonium bromide (TBAB) to enhance solubility .

Case Study : A 2023 study achieved 85% yield with TBAB, versus 60% without, highlighting phase-transfer effects .

Q. What advanced applications exist in material science for this compound?

Methodological Answer :

  • Conjugated Polymers : Incorporate into polyfluorenes for blue-light-emitting diodes (LEDs), leveraging fluorine’s electron-deficient nature .
  • Supramolecular Chemistry : Self-assembly into π-stacked architectures for organic semiconductors, verified by AFM/STM imaging .

Q. Synthetic Example :

  • Polymerization : Miyaura coupling with diiodoarenes under microwave irradiation (150°C, 30 min) to enhance molecular weight .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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